2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C31H25ClN2O2S and its molecular weight is 525.06. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic and Charge Transport Properties
Research has delved into the structural, electronic, optical, and charge transport properties of related hydroquinoline derivatives. A study by Irfan et al. (2020) utilized density functional theory (DFT) and time-dependent DFT to explore these properties, indicating that such compounds, by extension potentially including the one , might exhibit efficient multifunctional material characteristics due to their desirable optical absorption wavelengths and lower hole reorganization energies, suggesting better hole transport tendencies. This makes them candidates for use in optoelectronic devices (Irfan et al., 2020).
X-ray Crystallography and Heterocyclic Design
Another dimension of research focuses on the structural analysis through X-ray crystallography. Mazina et al. (2004) investigated the structures of compounds with a similar structural motif, shedding light on their potential for creating tricyclic heterocycles. This type of analysis is crucial for understanding the molecular geometry and electronic structure, which are vital for designing compounds with specific properties for medicinal chemistry and material science (Mazina et al., 2004).
Facile Synthesis of Derivatives
Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, which shares a core structure with the compound . This research highlights methods for generating a variety of derivatives that could have diverse applications in medicinal chemistry, including antimicrobial activities. The ability to facilely synthesize such derivatives is essential for drug development and the study of biological activities (Elkholy & Morsy, 2006).
Inhibitors and Kinase Activity
Research on analogues with structural similarities has identified potential as kinase inhibitors. Brandt et al. (2010) found that certain derivatives exhibit submicromolar inhibitory activity against the cancer-related tyrosine kinase RET. Such findings suggest the compound of interest may serve as a scaffold for developing new therapeutic agents targeting specific kinases in cancer treatment (Brandt et al., 2010).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClN2O2S/c32-24-14-10-22(11-15-24)29(35)20-37-31-27(18-33)30(26-8-4-5-9-28(26)34-31)23-12-16-25(17-13-23)36-19-21-6-2-1-3-7-21/h1-3,6-7,10-17H,4-5,8-9,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIJYZJBODKTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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